![molecular formula C6H12N2 B12844751 (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine is a compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional framework that can impart unique physicochemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the nucleophilic addition of hydrazine to a suitable bicyclo[1.1.1]pentane precursor. This reaction often requires specific conditions, such as the presence of a base and a suitable solvent, to proceed efficiently .
Industrial Production Methods
Industrial production methods for (3-Methyl-1-bicyclo[11 scalable methods for the synthesis of bicyclo[1.1.1]pentane derivatives have been developed, which could potentially be adapted for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules, potentially altering their function. The hydrazine group can form hydrogen bonds or participate in redox reactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Hydrazine derivatives: Compounds with similar hydrazine groups but different core structures.
Uniqueness
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to the combination of the bicyclo[1.1.1]pentane core and the hydrazine group. This combination imparts unique physicochemical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H12N2 |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(3-methyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C6H12N2/c1-5-2-6(3-5,4-5)8-7/h8H,2-4,7H2,1H3 |
Clé InChI |
SJKTWPBCEQDNCF-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



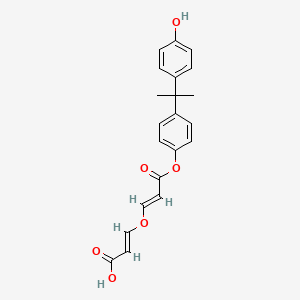

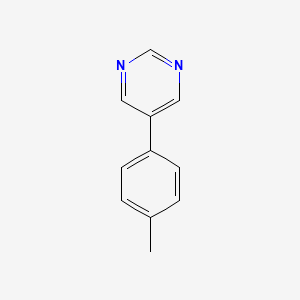
![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
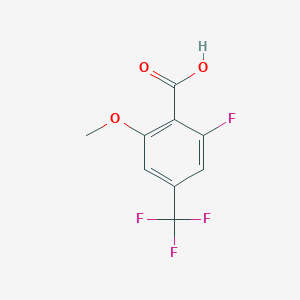
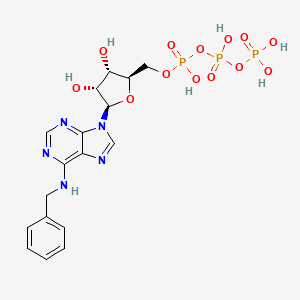
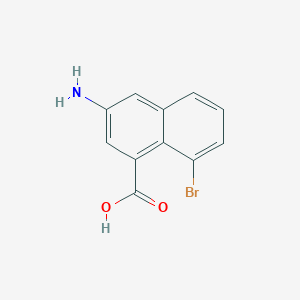
![1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene](/img/structure/B12844701.png)
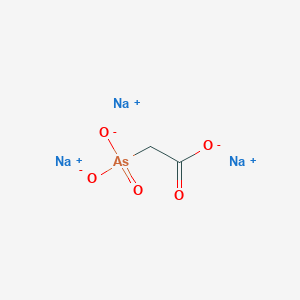
![6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)
